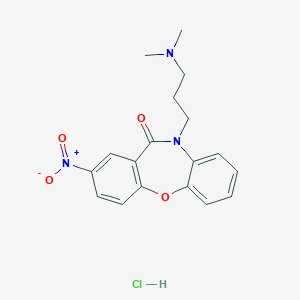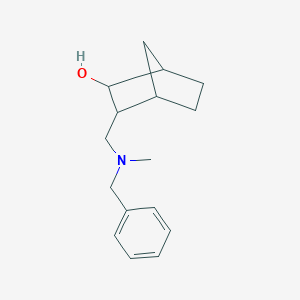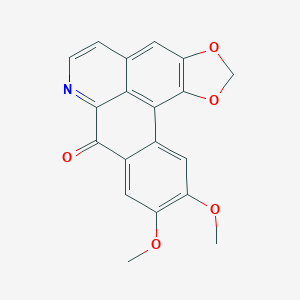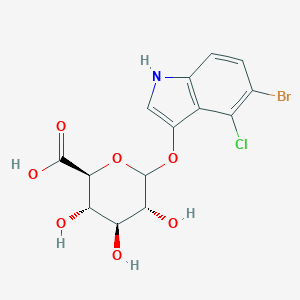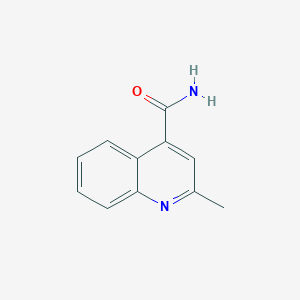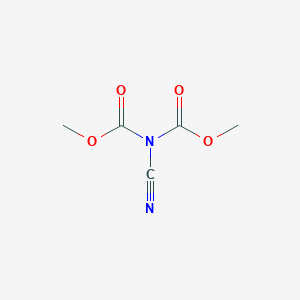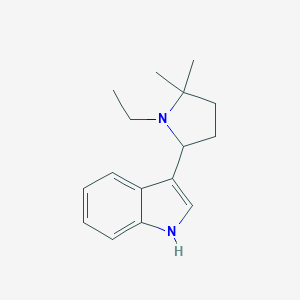
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole, also known as "SDB-006", is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 is of interest to researchers because it has been shown to have a high affinity for cannabinoid receptors, which are involved in a variety of physiological processes.
Mecanismo De Acción
SDB-006 exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various tissues throughout the body and are involved in a variety of physiological processes, including pain sensation, immune function, and appetite regulation. By binding to these receptors, SDB-006 can modulate their activity and produce a range of effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of SDB-006 are not fully understood, but research studies have shown that this compound can produce a range of effects on the body. These effects may include changes in pain perception, appetite regulation, and immune function. SDB-006 has also been shown to have anxiolytic effects in animal studies, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SDB-006 in laboratory experiments is that it has a high affinity for cannabinoid receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, there are also some limitations to using SDB-006 in research studies. For example, this compound may have off-target effects that could complicate data interpretation. Additionally, the long-term effects of SDB-006 on the body are not fully understood, so caution should be taken when using this compound in research studies.
Direcciones Futuras
There are many potential future directions for research on SDB-006. Some possible areas of investigation include:
1. Further exploration of the therapeutic potential of SDB-006 for various conditions, such as pain, anxiety, and inflammation.
2. Investigation of the long-term effects of SDB-006 on the body, including potential toxicity and adverse effects.
3. Development of new synthetic cannabinoids based on the structure of SDB-006, with the goal of identifying compounds with improved therapeutic potential and fewer side effects.
4. Investigation of the role of cannabinoid receptors in various physiological processes, using SDB-006 as a tool to modulate receptor activity.
5. Exploration of the potential interactions between SDB-006 and other compounds, such as other synthetic cannabinoids or pharmaceutical drugs.
Conclusion:
SDB-006 is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors and may have potential as a treatment for various conditions, such as pain and anxiety. However, caution should be taken when using SDB-006 in research studies, as its long-term effects on the body are not fully understood. Further research is needed to fully understand the potential therapeutic applications of SDB-006 and its role in various physiological processes.
Métodos De Síntesis
SDB-006 can be synthesized using a variety of methods, including the reaction of indole with 1-ethyl-5,5-dimethylpyrrolidine-2-one in the presence of a catalyst. This method has been described in the scientific literature and has been used to produce SDB-006 for use in research studies.
Aplicaciones Científicas De Investigación
SDB-006 has been used in a number of scientific research studies, particularly in the field of cannabinoid pharmacology. Researchers have explored the potential therapeutic applications of this compound, including its potential as a treatment for pain, anxiety, and other conditions. SDB-006 has also been used to investigate the role of cannabinoid receptors in various physiological processes, such as appetite regulation and immune function.
Propiedades
Número CAS |
19137-79-2 |
|---|---|
Nombre del producto |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-4-18-15(9-10-16(18,2)3)13-11-17-14-8-6-5-7-12(13)14/h5-8,11,15,17H,4,9-10H2,1-3H3 |
Clave InChI |
XAQRHUZUBSOOSY-UHFFFAOYSA-N |
SMILES |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
SMILES canónico |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
Sinónimos |
3-(1-Ethyl-5,5-dimethyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
